

Spectroscopic Profile of Butyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl crotonate*

Cat. No.: *B3427411*

[Get Quote](#)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Butyl Crotonate**, presenting key structural insights for researchers and professionals in the field of drug development and chemical sciences.

This technical guide provides a comprehensive overview of the spectroscopic data for n-**butyl crotonate** (butyl (E)-but-2-enoate), a widely used flavoring agent and chemical intermediate. The following sections detail the methodologies for data acquisition and present a thorough analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra, crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for n-**butyl crotonate** is summarized in the tables below, offering a clear and concise reference for spectral assignments.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **butyl crotonate**, recorded in deuterated chloroform (CDCl_3) on a 90 MHz instrument, exhibits characteristic signals corresponding to the various proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.959	dt	J(H,H)=15.6, J(H,H)=6.8	=CH-C=O
5.849	dt	J(H,H)=15.6, J(H,H)=1.7	=CH-CH ₃
4.120	t	-O-CH ₂ -	
1.875	dd	J(H,H)=6.8, J(H,H)=1.7	=CH-CH ₃
1.62	m	-CH ₂ -	
1.40	m	-CH ₂ -	
0.94	t	-CH ₃	

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
166.5	C=O (Ester)
144.5	=CH-C=O
122.4	=CH-CH ₃
64.1	-O-CH ₂ -
30.7	-CH ₂ -
19.2	-CH ₂ -
18.0	=CH-CH ₃
13.7	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **butyl crotonate** reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
~2960	C-H stretch (alkane)
~1725	C=O stretch (α,β -unsaturated ester)
~1655	C=C stretch (alkene)
~1270	C-O stretch (ester)
~970	=C-H bend (trans alkene)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **butyl crotonate** results in a characteristic fragmentation pattern that aids in its identification. The mass spectrum was obtained with a source temperature of 250 °C and an ionization energy of 75 eV.[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment
142	[M] ⁺ (Molecular Ion)	
87	57.7	[CH ₃ CH=CHCOOCH ₂] ⁺
69	100.0	[CH ₃ CH=CHC=O] ⁺
56	18.1	[C ₄ H ₈] ⁺
41	36.3	[C ₃ H ₅] ⁺
29	9.4	[C ₂ H ₅] ⁺

Data sourced from ChemicalBook.[\[1\]](#)

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid **butyl crotonate** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), within a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **butyl crotonate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound.

Mass Spectrometry (MS)

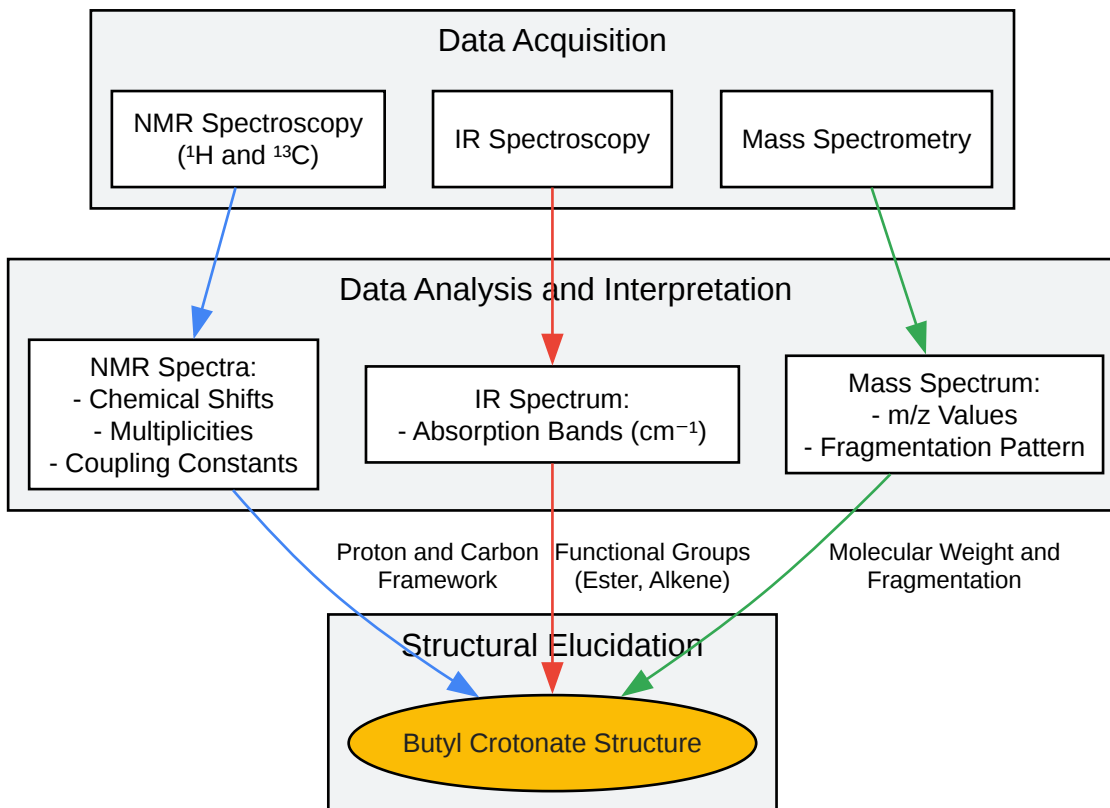
Sample Introduction and Ionization: **Butyl crotonate**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct injection port. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **butyl crotonate**.

Workflow for Spectroscopic Analysis of Butyl Crotonate



[Click to download full resolution via product page](#)

Caption: Spectroscopic data acquisition and interpretation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BUTYL CROTONATE(7299-91-4) ^{13}C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Butyl Crotonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427411#spectroscopic-data-of-butyl-crotonate-nmr-ir-ms\]](https://www.benchchem.com/product/b3427411#spectroscopic-data-of-butyl-crotonate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com